N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide
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Overview
Description
N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide is a complex organic compound with a piperidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a hydroxy and methoxy group on the phenyl ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl group with hydroxy and methoxy substituents. The final step involves the formation of the carboxamide group.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Phenyl Group: The phenyl group with hydroxy and methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with diethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring may play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The piperidine ring structure may also contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-hydroxy-3-methoxybenzamide: Similar structure but lacks the piperidine ring.
N,N-Diethylvanillamide: Another compound with a similar phenyl ring structure.
Uniqueness
N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.
Properties
IUPAC Name |
N,N-diethyl-1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-20(5-2)18(22)15-7-6-10-19(13-15)12-14-8-9-17(23-3)16(21)11-14/h8-9,11,15,21H,4-7,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXWVJIYUVVGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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